molecular formula C11H16O3 B2608816 10-Oxobicyclo[4.3.1]decane-8-carboxylic acid CAS No. 1523050-67-0

10-Oxobicyclo[4.3.1]decane-8-carboxylic acid

Cat. No.: B2608816
CAS No.: 1523050-67-0
M. Wt: 196.246
InChI Key: RPJIOCUMCVSAPA-UHFFFAOYSA-N
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Description

10-Oxobicyclo[4.3.1]decane-8-carboxylic acid is a compound with the molecular formula C11H16O3. It is characterized by a bicyclic structure that includes a ketone and a carboxylic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-Oxobicyclo[4.3.1]decane-8-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a Diels-Alder reaction followed by oxidation and carboxylation steps. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 10-Oxobicyclo[4.3.1]decane-8-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of dicarboxylic acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of esters.

Scientific Research Applications

10-Oxobicyclo[4.3.1]decane-8-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 10-Oxobicyclo[4.3.1]decane-8-carboxylic acid exerts its effects is primarily through its functional groups. The ketone and carboxylic acid groups can interact with various molecular targets, including enzymes and receptors. These interactions can modulate biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

    Bicyclo[4.3.1]decane-8-carboxylic acid: Lacks the ketone group, which alters its reactivity and applications.

    10-Hydroxybicyclo[4.3.1]decane-8-carboxylic acid:

Uniqueness: 10-Oxobicyclo[4.3.1]decane-8-carboxylic acid is unique due to the presence of both a ketone and a carboxylic acid group within a bicyclic structure. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications .

Properties

IUPAC Name

10-oxobicyclo[4.3.1]decane-8-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c12-10-7-3-1-2-4-8(10)6-9(5-7)11(13)14/h7-9H,1-6H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPJIOCUMCVSAPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2CC(CC(C1)C2=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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